4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide
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Overview
Description
4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a heterocyclic compound that features a picolinamide core substituted with a 4-chloro group and a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives , this compound may exert its effects by inhibiting the growth or replication of infectious agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in toluene.
Attachment of the oxadiazole ring to the picolinamide core: The oxadiazole derivative is then coupled with a picolinamide derivative, which can be synthesized from 4-chloronicotinic acid and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group can yield various substituted picolinamide derivatives, while oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Materials science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar bioactive properties.
Picolinamide derivatives: Compounds with a picolinamide core are also studied for their medicinal and agrochemical applications.
Uniqueness
4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is unique due to the combination of the 4-chloro-picolinamide core and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-6-7-17-12(8-11)15(21)18-9-13-19-14(20-22-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKBKRSDHVDELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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